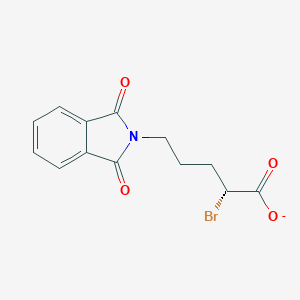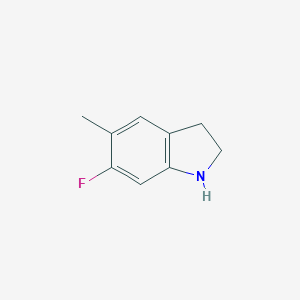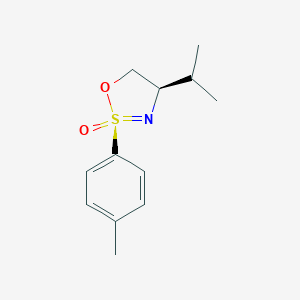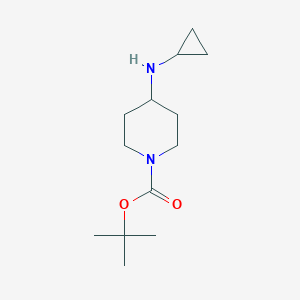![molecular formula C27H40F3O3P2RhS- B061116 1,2-Bis[(2R,5R)-2,5-diméthylphospholano]benzène(cyclooctadiène)rhodium(I) trifluorométhanesulfonate CAS No. 187682-63-9](/img/structure/B61116.png)
1,2-Bis[(2R,5R)-2,5-diméthylphospholano]benzène(cyclooctadiène)rhodium(I) trifluorométhanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a complex cationic rhodium(I) compound known for its catalytic activities and unique structural properties. Its synthesis involves optically active components and has been studied in various contexts, including organometallic chemistry and catalysis.
Synthesis Analysis
This compound is synthesized through complexation reactions involving rhodium(I) with specific ligands. For instance, a study by Cadierno et al. (2010) details the synthesis of cationic rhodium(I) complexes with similar ligands and their catalytic activities (Cadierno et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is confirmed using techniques like single-crystal X-ray diffraction. The structural determination reveals insights into the stereochemistry and coordination environment of rhodium centers.
Chemical Reactions and Properties
These rhodium(I) complexes are known for their catalytic properties, particularly in reactions like hydrosilylation and hydrogenation. Their unique ligand frameworks contribute to their high reactivity and selectivity in various organic transformations.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are characterized using spectroscopic methods and crystallography. These properties are crucial for understanding the stability and handling of the compound.
Chemical Properties Analysis
The chemical properties, such as redox behavior, are investigated through electrochemical measurements. Studies like those conducted by Sasaki et al. (1999) on related compounds provide insights into the redox properties and electronic structure of these rhodium(I) complexes (Sasaki, Tanabe, & Yoshifuji, 1999).
Applications De Recherche Scientifique
Hydrogénation asymétrique
Ce composé est utilisé comme ligand dans l'hydrogénation asymétrique de l'acide 2-méthylènesuccinamique . Il est également utilisé pour l'hydrogénation asymétrique catalysée par le Rh des α-aminométhylacrylates . L'hydrogénation asymétrique est un processus clé dans la production de molécules chirales dans l'industrie pharmaceutique.
Catalyseur dans les réactions organiques
Le composé sert de catalyseur dans diverses réactions organiques . Sa structure unique lui permet de faciliter une variété de transformations, ce qui en fait un outil polyvalent en chimie synthétique.
Préparation de complexes de rhodium (III)
Il est utilisé dans la préparation de complexes de rhodium (III) avec des dérivés de 2 (1H)-quinolinone . Ces complexes ont été évalués pour leur activité antitumorale in vitro et in vivo , ce qui indique des applications potentielles dans la recherche et le traitement du cancer.
Recherche et développement en synthèse chimique
Le composé est utilisé dans la recherche et le développement en synthèse chimique . Ses propriétés uniques en font un outil précieux dans le développement de nouvelles méthodes de synthèse et l'exploration de nouvelles réactions chimiques.
Ligand pour les complexes de métaux de transition
Il est utilisé comme ligand pour les complexes de métaux de transition . Ces complexes sont souvent utilisés en catalyse, en science des matériaux et en chimie médicinale.
Domaine pharmaceutique
Bien que le composé soit vendu à des fins de recherche uniquement et n'inclue pas le droit de l'utiliser pour produire des produits à vendre dans le domaine pharmaceutique , son rôle dans l'hydrogénation asymétrique et la préparation de complexes de rhodium (III) indique des applications potentielles dans la découverte et le développement de médicaments.
Mécanisme D'action
Target of Action
This compound is a type of organometallic complex, which are often used as catalysts in various chemical reactions . The specific targets would depend on the reaction it is used in.
Mode of Action
The mode of action of this compound is likely related to its role as a catalyst in chemical reactions . As a rhodium complex, it may facilitate reactions by providing a suitable environment for the reaction to occur, lowering the activation energy, or stabilizing transition states . The exact mechanism would depend on the specific reaction it is used in.
Biochemical Pathways
The biochemical pathways affected by this compound would be dependent on the specific reaction it is used in . As a catalyst, it could potentially be involved in a wide range of reactions and pathways.
Pharmacokinetics
As an organometallic compound, its bioavailability and pharmacokinetics would likely be quite different from typical organic compounds and would depend on factors such as its stability, solubility, and reactivity .
Result of Action
The molecular and cellular effects of this compound’s action would be dependent on the specific reaction it is used in . As a catalyst, it could potentially influence a wide range of molecular and cellular processes by facilitating specific chemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect its ability to act as a catalyst in chemical reactions .
Safety and Hazards
Propriétés
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28P2.C8H12.CHF3O3S.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNBCEIZBZROGX-MYDVBLLJSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1P([C@@H](CC1)C)C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40F3O3P2RhS- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450298 |
Source


|
| Record name | 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187682-63-9 |
Source


|
| Record name | 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














